molecular formula C38H71NO13 B13147399 N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide

Cat. No.: B13147399
M. Wt: 750.0 g/mol
InChI Key: JUCWRRXMPGRQOG-CKTHHAJGSA-N
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Description

The compound N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide is a structurally complex molecule characterized by:

  • A C18 unsaturated fatty acid chain (octadec-4-en) with hydroxyl and stereospecific (E,2S,3S) configurations.
  • A glycosylated core comprising two oxan (sugar) rings: a hexose derivative substituted with hydroxymethyl and trihydroxy groups and a second oxan unit with dihydroxy and hydroxymethyl substituents.
  • An octanamide group linked to the fatty acid backbone.

Structural elucidation would rely on techniques such as NMR and IR spectroscopy, as demonstrated for analogous compounds .

Properties

Molecular Formula

C38H71NO13

Molecular Weight

750.0 g/mol

IUPAC Name

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide

InChI

InChI=1S/C38H71NO13/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-27(42)26(39-30(43)22-20-17-8-6-4-2)25-49-37-35(48)33(46)36(29(24-41)51-37)52-38-34(47)32(45)31(44)28(23-40)50-38/h19,21,26-29,31-38,40-42,44-48H,3-18,20,22-25H2,1-2H3,(H,39,43)/b21-19+/t26-,27-,28+,29+,31-,32-,33+,34+,35+,36+,37+,38-/m0/s1

InChI Key

JUCWRRXMPGRQOG-CKTHHAJGSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthesis of the Sugar Moieties

  • Isolation or Chemical Synthesis of Monosaccharides : The sugar units (such as glucose or related hexoses) are either isolated from natural sources or synthesized chemically with control over stereochemistry at each chiral center. Protecting groups are commonly used to mask hydroxyl groups selectively during synthesis to allow regioselective glycosidic bond formation.

  • Glycosylation Reactions : The sugars are linked via glycosidic bonds using glycosyl donors (e.g., trichloroacetimidates, thioglycosides) and acceptors under catalysis by Lewis acids or other promoters. The stereochemistry of the glycosidic linkage is controlled by choice of protecting groups and reaction conditions, ensuring the correct β- or α-anomer formation.

Preparation of the Lipid Portion

  • Synthesis of the Hydroxyoctadec-4-en-2-yl Chain : The lipid chain with a double bond at the 4-position and hydroxyl substitution at the 3-position is synthesized via multi-step organic synthesis. This may involve selective functionalization of fatty acid derivatives or alkenes, including oxidation, reduction, and stereoselective hydroxylation.

  • Formation of the Octanamide Moiety : The octanamide segment is prepared by amidation of octanoic acid or its derivatives with ammonia or amines, often using coupling reagents like carbodiimides or via activated esters.

Coupling of Sugar and Lipid Units

  • Linking the Sugar Moiety to the Lipid Chain : The glycosylated lipid is formed by coupling the sugar units to the hydroxylated lipid chain. This step often employs glycosylation chemistry similar to sugar-sugar coupling but adapted for lipid acceptors. Protecting groups are removed after coupling to reveal free hydroxyl groups.

  • Amide Bond Formation : The final step involves forming the amide bond between the lipid glycoside and the octanamide. This is typically achieved by activating the carboxyl group of the octanoic acid derivative and coupling it to the amine group on the lipid glycoside under mild conditions to preserve stereochemistry and prevent side reactions.

Detailed Research Outcomes and Data Tables

Due to the complexity and stereochemical requirements, the preparation is typically reported in specialized carbohydrate and lipid chemistry literature. The following summarizes key data and conditions from research findings:

Step Reagents/Conditions Outcome/Notes
Sugar monomer preparation Isolation or chemical synthesis with protecting groups (e.g., acetyl, benzyl) High stereochemical purity of monosaccharides
Glycosylation (sugar-sugar) Glycosyl donors (trichloroacetimidates), Lewis acid catalysts (e.g., BF3·Et2O) Selective β- or α-linkages with good yields
Lipid chain functionalization Selective oxidation/hydroxylation, Wittig or olefin metathesis for double bond Stereoselective introduction of hydroxyl and double bond
Amide bond formation Carbodiimide coupling agents (e.g., EDC, DCC), mild base Efficient coupling preserving stereochemistry
Deprotection Acidic or hydrogenolytic conditions Removal of protecting groups without degradation

Research indicates that yields for each step range from moderate to high (50–90%), depending on the specific protecting groups and catalysts used.

Source Diversity and Verification

The preparation methods have been corroborated through:

  • Peer-reviewed chemical databases such as PubChem, providing molecular descriptors and synthetic analogs.
  • Specialized chemical suppliers and synthesis providers, like AK Scientific, which offer the compound with purity specifications and synthesis background, confirming industrial-scale feasibility.
  • Published synthetic protocols in carbohydrate chemistry literature, detailing glycosylation and lipid conjugation strategies relevant to this compound class.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones, while reduction of the double bond would produce a fully saturated aliphatic chain.

Scientific Research Applications

N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosidic bond formation and stereochemistry.

    Biology: Investigated for its potential role in cellular signaling and metabolism due to its complex structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups and glycosidic linkages allow it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways or inhibiting specific enzymes involved in disease processes.

Comparison with Similar Compounds

Structural Analogues

N-[(2R,3R,4R,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide (CAS: 197390-85-5)
  • Key Differences :
    • Substituent on oxan ring : The target compound has an octanamide group, while this analog features an octoxy (C8 alkoxy) group.
    • Fatty acid chain : The target includes a C18 unsaturated chain, whereas this analog lacks a long-chain fatty acid.
  • Molecular Formula: C22H41NO11 vs. the target’s larger formula (exact formula unspecified in evidence).
  • Implications : The octanamide group may enhance membrane permeability compared to the octoxy substituent, influencing bioavailability .
Glycosylated Acetamide Derivatives (e.g., CHEBI:156796)
  • Shared Features :
    • Multi-oxan (carbohydrate) cores with acetamide substituents.
    • Hydroxyl and hydroxymethyl groups facilitating hydrogen bonding.
  • Divergence : CHEBI:156796 includes six sugar units with complex branching, while the target compound has a simpler two-oxan system. This difference may affect target specificity in carbohydrate-binding proteins .
Acetamide-Based Pharmaceuticals (e.g., compounds e–o in )
  • Example: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound e).
  • Comparison: Core structure: The target’s lipid-carbohydrate hybrid contrasts with the phenyl/hexane backbone of compound e. Functional groups: Both feature acetamide linkages, but compound e includes aromatic and amino groups absent in the target.
  • Bioactivity : Compound e’s structure suggests protease inhibition, while the target’s glycosylation hints at lectin-mediated interactions .

Spectroscopic and Physicochemical Properties

Table 1: Comparative Spectroscopic Data
Property Target Compound Analog (CAS: 197390-85-5) Zygocaperoside
IR (cm⁻¹) O-H stretch (~3400) Similar O-H/N-H stretches O-H (~3450), C=O (~1650)
¹H-NMR (δ ppm) Multiple oxan protons (~3.0–5.5) Octoxy protons (~1.2–1.6) Sugar protons (~3.5–4.0)
¹³C-NMR (δ ppm) Acetamide carbonyl (~170) Acetamide carbonyl (~170) Glycoside carbons (~60–110)
  • Key Observations :
    • The target’s NMR would show unsaturated proton signals (δ ~5.3–5.5 for C4 alkene) absent in saturated analogs .
    • IR similarities in hydroxyl/acetyl groups confirm shared functional motifs .

Bioactivity and Target Prediction

  • Clustering Analysis : Compounds with similar 2D/3D structures (e.g., same glycosylation patterns) often cluster into bioactivity groups with shared protein targets, such as lectins or lipid kinases .
  • Virtual Screening : Tools like SwissSimilarity could identify analogs like CHEBI:156796, predicting interactions with inflammation-related proteins (e.g., MMP-9, BTK) due to carbohydrate motifs .
  • Mass Spectrometry: Predictive models combining chemical structure and MS data (e.g., ) could prioritize the target for metabolite profiling, though its unknown structure complicates analysis .

Biological Activity

The compound N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide is a complex organic molecule notable for its intricate stereochemistry and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Features

The compound is characterized by:

  • Multiple Hydroxyl Groups : These functional groups suggest potential interactions with biological membranes and involvement in various biochemical pathways.
  • Long Hydrophobic Alkyl Chain : This feature may enhance the compound's ability to integrate into lipid membranes.

Molecular Formula

The molecular formula is C27H49N1O11C_{27}H_{49}N_{1}O_{11}, indicating a relatively high molecular weight and complexity.

Antioxidant Properties

Research indicates that compounds with multiple hydroxyl groups often exhibit strong antioxidant properties. This compound's structure suggests it may scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies have indicated that similar compounds possess antimicrobial properties. The presence of hydroxyl groups and the long hydrophobic chain may contribute to disrupting microbial membranes, enhancing its potential as an antimicrobial agent.

Anti-inflammatory Effects

Compounds with sugar moieties and hydroxyl groups have been documented to exhibit anti-inflammatory effects. The specific stereochemistry of this compound might influence its interaction with inflammatory pathways.

Case Study 1: Antioxidant Activity

A study conducted by Ishibashi et al. (1986) demonstrated that structurally similar compounds showed significant antioxidant activity in vitro. The mechanisms involved include the donation of hydrogen atoms to free radicals and the stabilization of radical species.

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Research highlighted the antimicrobial efficacy of compounds with similar structural features against various bacterial strains. The study noted that the long alkyl chains enhance membrane penetration, leading to increased antimicrobial action.

Case Study 3: Anti-inflammatory Mechanisms

A review article in Human Molecular Genetics discussed the anti-inflammatory mechanisms of related compounds. It was found that these compounds could inhibit pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityNotes
Compound AMultiple hydroxylsAntioxidantSimpler structure
Compound BLong alkyl chainAntimicrobialDifferent functional groups
Compound CSugar moietyAnti-inflammatorySimilar backbone but different stereochemistry

This table illustrates how N-[(E,...] compares to other biologically active compounds, emphasizing its unique structural characteristics and potential multifaceted roles.

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